molecular formula C20H14FN3O3S B3687639 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B3687639
M. Wt: 395.4 g/mol
InChI Key: RQEHJGPLUSETMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core, a fluoro-nitrophenyl group, and a carbamothioyl linkage

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c21-17-11-10-16(24(26)27)12-18(17)22-20(28)23-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEHJGPLUSETMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-fluoro-5-nitrophenyl)thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amino derivatives. Substitution reactions could result in a variety of substituted biphenyl derivatives .

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro-nitrophenyl group can interact with active sites, while the biphenyl core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and nitro groups, along with the carbamothioyl linkage, makes it particularly versatile for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.